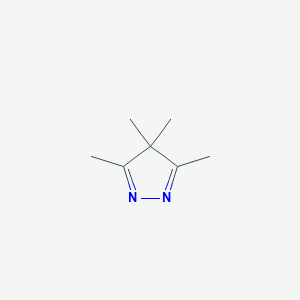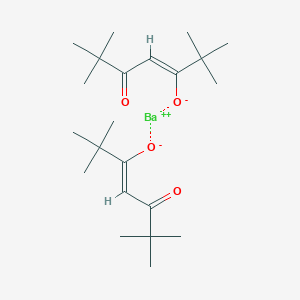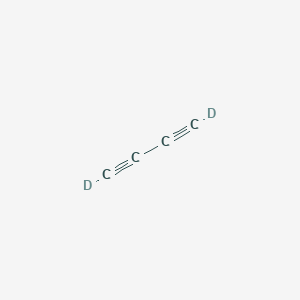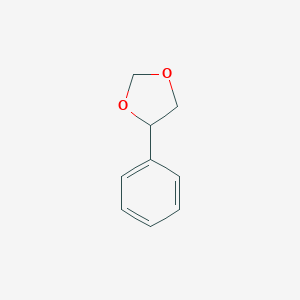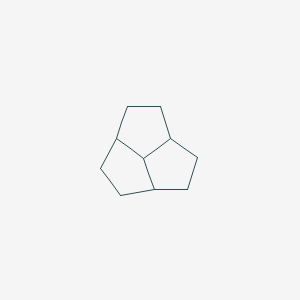
Perhydrotriquinacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perhydrotriquinacene (PHT) is a polycyclic compound that has gained attention in scientific research due to its various potential applications. PHT is a natural product that was first isolated from the fungus Fusarium oxysporum. The compound has a unique structure that makes it a promising candidate for several scientific research studies.
Aplicaciones Científicas De Investigación
Perhydrotriquinacene has several potential applications in scientific research. The compound has been shown to have antifungal, antibacterial, and antiviral properties. Perhydrotriquinacene has also been studied for its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, Perhydrotriquinacene has been used as a starting material for the synthesis of other compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of Perhydrotriquinacene is not fully understood. However, studies have shown that the compound can inhibit the growth of fungi, bacteria, and viruses by disrupting their cell membranes. Perhydrotriquinacene has also been shown to have antioxidant properties and can scavenge free radicals. These properties may contribute to the compound's potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Perhydrotriquinacene has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, Perhydrotriquinacene has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Perhydrotriquinacene has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Perhydrotriquinacene is also stable and can be stored for extended periods without degradation. However, Perhydrotriquinacene has some limitations for lab experiments. The compound is insoluble in water, which can make it challenging to use in some assays. Additionally, Perhydrotriquinacene has a low bioavailability, which can limit its use in vivo.
Direcciones Futuras
For the study of Perhydrotriquinacene include investigating its potential as a therapeutic agent and exploring the use of Perhydrotriquinacene as a starting material for the synthesis of other compounds with potential biological activities.
Métodos De Síntesis
The synthesis of Perhydrotriquinacene is a complex process that involves several steps. The first step involves the conversion of the natural product trichodermol into a diol, followed by the oxidation of the diol to form a diketone. The diketone is then reduced to form Perhydrotriquinacene. The synthesis method of Perhydrotriquinacene has been optimized to improve the yield and purity of the compound.
Propiedades
Número CAS |
17760-91-7 |
|---|---|
Nombre del producto |
Perhydrotriquinacene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |
Clave InChI |
MVMFUXACHPDDMY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3C2C1CC3 |
SMILES canónico |
C1CC2CCC3C2C1CC3 |
Otros números CAS |
17760-91-7 |
Sinónimos |
Decahydrocyclopenta[cd]pentalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



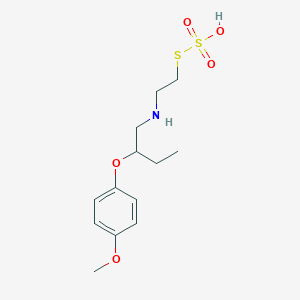
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
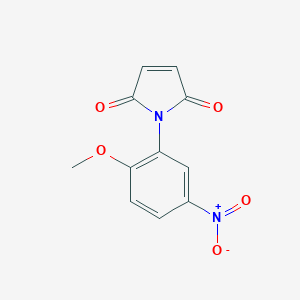
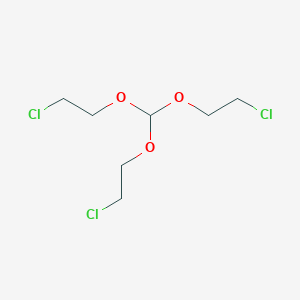
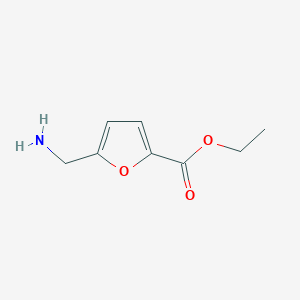
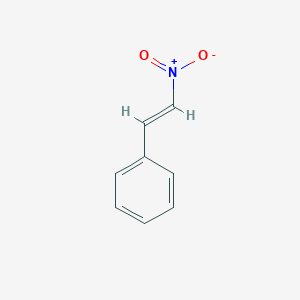
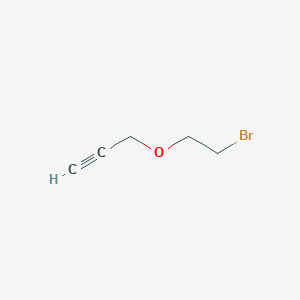
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
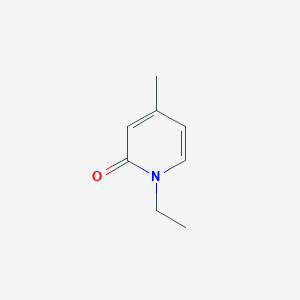
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
